molecular formula C5H7N3O2 B1353905 1-ethyl-4-nitro-1H-pyrazole CAS No. 58793-45-6

1-ethyl-4-nitro-1H-pyrazole

Cat. No. B1353905
CAS RN: 58793-45-6
M. Wt: 141.13 g/mol
InChI Key: LQPXKEBIYOXPKM-UHFFFAOYSA-N
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Description

“1-ethyl-4-nitro-1H-pyrazole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H8N2 .


Synthesis Analysis

Pyrazole synthesis involves a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “1-ethyl-4-nitro-1H-pyrazole” can be represented by the formula C5H8N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “1-ethyl-4-nitro-1H-pyrazole” is 141.12800 . The exact mass is 141.05400 . The topological polar surface area is 74.5 Ų . The complexity is 99.2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 1-Ethyl-4-nitro-1H-pyrazole and related compounds are often synthesized through methods like one-pot condensation reactions, which involve the use of various reagents and solvents. For example, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a three-component one-pot condensation reaction, indicating the versatility of pyrazole derivatives synthesis (Viveka et al., 2016).

  • Characterization Methods : Advanced techniques like X-ray diffraction, NMR spectroscopy, and DFT studies are used to characterize these compounds. This helps in understanding the molecular geometry and electronic structure-property of the molecule, which is crucial for potential applications in various fields (Viveka et al., 2016).

Chemical Properties and Applications

  • Chemical Shifts and Properties : Studies on the chemical shifts, particularly in NMR spectroscopy, provide valuable insights into the structural aspects of pyrazole derivatives. These studies include examining various substituents like methyl, ethyl, and nitro groups on the ring carbon atoms, which are critical for determining the compound's reactivity and potential applications (Cabildo, Claramunt, & Elguero, 1984).

  • Molecular Structure Analysis : Detailed molecular structure analysis through methods like Hirshfeld surface analysis and DFT calculations reveals interactions such as hydrogen bonding and π-π stacking. These analyses are essential for understanding the compound's stability and reactivity, which can be applied in designing new materials or pharmaceuticals (Naveen et al., 2021).

Potential Industrial Applications

  • Corrosion Inhibition : Pyrazole derivatives, including those related to 1-ethyl-4-nitro-1H-pyrazole, have shown potential as corrosion inhibitors. Their efficiency in protecting metals like steel, combined with their adsorption properties, makes them suitable for industrial applications such as in the pickling process (Dohare et al., 2017).

  • Pharmaceutical Research : While details on drug use and dosage are excluded, the synthesis and characterization of pyrazole derivatives have implications in pharmaceutical research. Their structural properties and interactions can inform the development of new drugs, though specific applications in this field would require further exploration.

Safety And Hazards

“1-ethyl-4-nitro-1H-pyrazole” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Due to the biological and medicinal properties of pyrazole derivatives, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This includes the development of new and improved applications, as well as the advancement of methodologies for the synthesis of pyrazole derivatives .

properties

IUPAC Name

1-ethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPXKEBIYOXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502745
Record name 1-Ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-nitro-1H-pyrazole

CAS RN

58793-45-6
Record name 1-Ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1H-pyrazole (5.0 g, 44.2 mmol) in anhydrous DMF (100 mL) was NaH (60% in oil) (1.94 g, 48.6 mmol) while being stirred at −25° C. under nitrogen. The mixture was stirred for 30 min before bromoethane (5.30 g, 48.6 mmol) was added. The mixture was continued to stir under nitrogen at −25° C. for 6 h. The solution was diluted with ethyl acetate (100 mL), washed with water (2×50 mL) and brine solution (50 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to afford crude 123a (5.0 g, 80%), which was used in next step without further purification. MS-ESI: [M+H]+ 142.0
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5 g
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1.94 g
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5.3 g
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100 mL
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solvent
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100 mL
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solvent
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Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-1-ethyl-4-nitro-1H pyrazole (1 equiv) in THF (0.6 M) was added dropwise a 1.0 M solution of lithium bis(trimethylsilyl)amide (2.6 equiv) at −78° C. The reaction mixture was stirred at −78° C. for 30 min before the addition of hexachloroethane (1.5 equiv) in THF (1.2 M). The mixture was stirred at −78° C. for 2.5 h then warmed to room temperature. The reaction was diluted with brine (1.8 M) and extracted with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (10-15% ethyl acetate in petroleum ether) to afford the desired product as a white solid (88.2% yield). MS (ESI) m/z 176.0 [M+H]+.
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brine
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Yield
88.2%

Synthesis routes and methods III

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen inlet and charged with 4-nitropyrazole (3.00 g, 26.5 mmol) and DMF (50 mL). The mixture was cooled to 0° C. using an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.17 g, 29.2 mmol) was added portionwise. After the addition was complete, the mixture was stirred at 0° C. for 30 min. After that time, iodoethane (6.21 g, 39.8 mmol) was added over 15 min. After the addition was complete, the mixture was stirred at 0° C. for 30 min and then at room temperature for 3 h. After this time, the mixture was concentrated in vacuo. The residue was diluted with water (200 mL). The resulting precipitate was filtered, and the filter cake was dried in the oven to afford a 51% (1.90 g) of 111a as an off-white solid. The aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 50% hexanes/ethyl acetate) to afford another 49% yield (1.84 g, in total quantitative yield (3.74 g)) of 111a as an off-white solid: mp 54-55° C.; 1H NMR (300 MHz, CDCl3) δ 8.14 (s, 1H), 8.07 (s, 1H), 4.22 (q, 2H, J=7.2 Hz), 3.41 (s, 3H), 1.56 (s, 3H, J=7.2 Hz); MS (ESI+) m/z 142.0 (M+H).
Quantity
3 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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1.17 g
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reactant
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6.21 g
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reactant
Reaction Step Three
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Yield
51%

Synthesis routes and methods IV

Procedure details

To a solution of 4-nitro-1H-pyrazole (226 mg, 2.0 mmol) in N,N-dimethylformamide (3 mL) were added potassium carbonate (0.33 g, 2.4 mmol) and iodoethane (0.37 g, 2.4 mmol). The resulting mixture was stirred at rt overnight. TLC showed the reaction was complete. The mixture was diluted with EtOAc (40 mL), then washed with water (2×20 mL), brine (20 mL), and dried over anhydrous sodium sulfate. The crude material was purified by chromatography on silica gel, eluting with Hex:EtOAc=70:30 to give the title compound as a white solid. 1H NMR (CDCl3, 400 MHz): δ=1.55 (t, J=7.3 Hz, 3H), 4.22 (q, J=7.3 Hz, 2H), 8.07 (s, 1H), 8.14 (s, 1H).
Quantity
226 mg
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reactant
Reaction Step One
Quantity
0.33 g
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reactant
Reaction Step One
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0.37 g
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reactant
Reaction Step One
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3 mL
Type
solvent
Reaction Step One
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Quantity
40 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
… After flash chromatography on silica gel, two regioisomers, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (3A, 1,3-isomer) and ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (3B, 1,5-…
Number of citations: 25 www.sciencedirect.com
T Yang, W Zhang, S Cao, S Sun, X Cai, L Xu… - European Journal of …, 2022 - Elsevier
… To a solution of 1-ethyl-4-nitro-1H-pyrazole (1.00 g, 7.09 mmol) in ethanol (95%, 15 mL) were added the ammonium chloride aqueous solution. After the mixture was heated to 85 C to …
Number of citations: 6 www.sciencedirect.com
安田順信 - 2015 - repository.kulib.kyoto-u.ac.jp
… 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate … ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (3B) …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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